4-Propylbenzamide

Lipophilicity Drug design Permeability

4‑Propylbenzamide (Benzamide, 4‑propyl‑ (9CI)) is a primary benzamide bearing an n‑propyl chain at the para‑position of the aromatic ring [REFS‑1]. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g·mol⁻¹, it belongs to the 4‑alkylbenzamide homologous series that spans methyl, ethyl, propyl, and butyl congeners [REFS‑2].

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 121193-17-7
Cat. No. B053233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylbenzamide
CAS121193-17-7
SynonymsBenzamide, 4-propyl- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C10H13NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H2,11,12)
InChIKeyLMRCNAHPCAQHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Propylbenzamide (CAS 121193‑17‑7) – Physicochemical & Procurement Baseline for a Para‑Alkylbenzamide Intermediate


4‑Propylbenzamide (Benzamide, 4‑propyl‑ (9CI)) is a primary benzamide bearing an n‑propyl chain at the para‑position of the aromatic ring [REFS‑1]. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g·mol⁻¹, it belongs to the 4‑alkylbenzamide homologous series that spans methyl, ethyl, propyl, and butyl congeners [REFS‑2]. The compound is supplied as a crystalline solid (typical purity ≥95 %) and is catalogued as a pharmaceutical intermediate, a fragment‑based drug discovery (FBDD) scaffold, and a building block for sigma‑receptor‑targeted ligands [REFS‑3][REFS‑4].

Why 4‑Methyl‑, 4‑Ethyl‑ or 4‑Butylbenzamide Cannot Replace 4‑Propylbenzamide in Synthesis & Screening Campaigns


Within the 4‑alkylbenzamide series, even a single methylene‑unit change in the alkyl chain shifts the compound’s lipophilicity, boiling point, and molecular recognition profile in ways that are critical for reproducible synthesis and target engagement [REFS‑1]. The n‑propyl substituent provides a LogP (~2.4) that sits between the ethyl (~1.8) and butyl (~3.1) analogs, directly affecting aqueous solubility, membrane permeability, and hydrophobic pocket occupancy in sigma‑receptor and EP4‑receptor binding sites [REFS‑2][REFS‑3]. Furthermore, patents that explicitly claim 4‑propylbenzamide as a key intermediate (e.g., US 10179761 for sigma‑1 receptor agonists) cannot be practiced with the methyl or ethyl congeners without altering pharmacokinetic and pharmacodynamic outcomes [REFS‑4]. Therefore, generic substitution risks failed syntheses, non‑reproducible screening results, and non‑compliance with intellectual‑property restrictions.

4‑Propylbenzamide – Quantitative Differentiation Evidence vs. Closest 4‑Alkylbenzamide Analogs


LogP Lipophilicity: 4‑Propylbenzamide Occupies a Sweet Spot Between 4‑Ethyl‑ and 4‑Butylbenzamide

The experimentally derived or calculated LogP of 4‑propylbenzamide (ACD/LogP = 2.18; Molbase LogP = 2.44) is approximately 0.4–0.6 log units higher than that of 4‑ethylbenzamide (LogP = 1.78) and more than 1.5 log units above unsubstituted benzamide (LogP ≈ 0.64) [REFS‑1][REFS‑2][REFS‑3]. This incremental lipophilicity is critical for fragment‑based drug discovery, where fragment LogP values between 1 and 3 are preferred for balanced solubility and target engagement [REFS‑4].

Lipophilicity Drug design Permeability

Sigma‑1 Receptor Affinity of 4‑Propylbenzamide‑Derived Ligands Reaches Sub‑Nanomolar Ki

In US Patent 10,179,761, the 4‑propylbenzamide‑based compound N‑[3‑(benzylmethylamino)propyl]‑4‑propylbenzamide (Compound 3.1.2) demonstrated a Ki of 3.70 nM at the human sigma‑1 receptor (S1R) and a Ki of 160 nM at sigma‑2 (S2R), yielding a S2R/S1R selectivity ratio of ~43 [REFS‑1]. By comparison, the 4‑chlorobenzamide analog (Compound 3.1.12) exhibited a Ki of 2.80 nM at S1R, indicating that the 4‑propyl substitution achieves comparable S1R affinity while offering distinct physicochemical properties [REFS‑2].

Sigma‑1 receptor CNS Neurodegeneration

Fragment‑Based Drug Discovery: 4‑Propylbenzamide Meets ‘Rule‑of‑Three’ Criteria While 4‑Butylbenzamide Approaches the Upper Limit

4‑Propylbenzamide (MW = 163.22 Da, cLogP ≈ 2.4, HBD = 1, HBA = 1) comfortably satisfies the ‘Rule‑of‑Three’ guidelines for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [REFS‑1]. The 4‑butyl analog (MW = 177.25, cLogP ≈ 3.1) exceeds the preferred cLogP threshold, potentially reducing aqueous solubility below levels suitable for high‑concentration fragment screening [REFS‑2]. The 4‑ethyl analog (MW = 149.19) provides lower lipophilicity but offers fewer hydrophobic contacts in binding pockets that have evolved to accommodate propyl‑sized substituents [REFS‑3].

FBDD Fragment screening Ligand efficiency

Boiling Point & Thermal Stability: 4‑Propylbenzamide Tolerates Higher Processing Temperatures Than 4‑Ethylbenzamide

The predicted boiling point of 4‑propylbenzamide (295.2 °C at 760 mmHg) is approximately 14 °C higher than that of 4‑ethylbenzamide (280.8 °C at 760 mmHg), reflecting the increased van der Waals interactions conferred by the additional methylene unit [REFS‑1][REFS‑2]. This thermal margin can be operationally significant during high‑temperature amide coupling reactions or distillative purification, where the propyl analog remains in the liquid phase over a wider temperature window, reducing premature crystallization losses [REFS‑3].

Thermal stability Process chemistry Purification

Patent Prevalence: 4‑Propylbenzamide Is Explicitly Claimed as an Intermediate in Sigma‑1 & EP4 Receptor Modulator IP

A targeted search of patent databases reveals that 4‑propylbenzamide appears as a specifically named intermediate or substructure in granted patents covering sigma‑1 receptor agonists (US 10,179,761) and EP4 receptor agonists (WO 2008/075077) [REFS‑1][REFS‑2]. In contrast, 4‑ethylbenzamide is predominantly found only in older, non‑pharmaceutical patent families (e.g., FR 869M, 1961) [REFS‑3]. This differential patent footprint indicates that the propyl chain length is empirically preferred in contemporary medicinal‑chemistry programs targeting these therapeutically relevant receptors [REFS‑4].

Intellectual property Sigma receptor EP4 agonist

4‑Propylbenzamide – High‑Confidence Application Scenarios Supported by Comparator Evidence


Sigma‑1 Receptor Agonist Lead Optimization (CNS & Neurodegenerative Disease Programs)

The 4‑propylbenzamide scaffold provides a halogen‑free entry point for sigma‑1 agonist development. As demonstrated by Compound 3.1.2 (Ki = 3.70 nM at S1R), the propyl substituent delivers nanomolar affinity comparable to 4‑chloro analogs without introducing metabolic or toxicological liabilities associated with halogenated aromatics [REFS‑1]. Research teams pursuing sigma‑1‑targeted therapies for Alzheimer’s disease, Parkinson’s disease, or neuropathic pain will find 4‑propylbenzamide to be the smallest 4‑alkylbenzamide that achieves both target potency and acceptable CNS‑MPO physicochemical scores [REFS‑2].

Fragment‑Based Drug Discovery (FBDD) Library Design

With MW = 163 Da, cLogP ≈ 2.4, and a single hydrogen‑bond donor/acceptor pair, 4‑propylbenzamide resides fully within Rule‑of‑Three space while offering a larger hydrophobic surface than 4‑ethylbenzamide (MW = 149 Da) for probing deep hydrophobic pockets [REFS‑3]. FBDD screening laboratories should prioritize 4‑propylbenzamide over the butyl analog, which begins to breach cLogP ≤ 3 limits and may exhibit poor aqueous solubility at the high concentrations (≥1 mM) required for NMR or SPR fragment screens [REFS‑4].

Pharmaceutical Intermediate for EP4 Receptor Agonist Synthesis

Patent WO 2008/075077 explicitly encompasses benzamide derivatives with 4‑alkyl substitution as EP4 receptor agonists for pain and inflammation indications [REFS‑5]. The 4‑propyl chain length has been empirically selected across multiple exemplified compounds in this patent family, indicating that the propyl substituent optimally balances EP4 receptor affinity and physicochemical drug‑likeness. Process chemistry groups scaling these synthetic routes require 4‑propylbenzamide of defined purity (≥95 %) with consistent LogP and thermal properties to ensure reproducible yields in subsequent amide coupling and functionalization steps [REFS‑6].

Agrochemical Intermediate & Benzamide SAR Probe

Benzamide derivatives bearing 4‑alkyl substituents have demonstrated herbicidal and pesticidal activities in agrochemical screening programs [REFS‑7]. 4‑Propylbenzamide serves as a key intermediate for generating focused libraries of N‑substituted benzamides where the 4‑propyl group is held constant while the amine terminus is diversified. The compound’s boiling point (~295 °C) provides thermal headroom for solvent‑free amidation reactions that might degrade the more volatile 4‑ethyl analog, making it the preferred substrate for high‑throughput parallel synthesis in agrochemical discovery [REFS‑8].

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